Ropa
Overview
Description
ROPA, also known as Resiniferonol 9,13,14-ortho-phenylacetate, is a potent PKCalpha and PKCgamma activator that promotes tumor growth through PKC-activation.
Scientific Research Applications
Funding and Research Support
The Realising Our Potential Award (ROPA) scheme in the UK has been influential in supporting researchers. Studies indicate that those who received ROPA funding were successful in generating additional income from various sources. For instance, some scientists report that ROPA-funded work aided them in securing follow-up funding from industry, research councils, and other bodies such as the EU (Durrani, 1998). Furthermore, the ROPA scheme itself has a notable success rate, funding a significant proportion of applications, which suggests its importance in supporting diverse research projects (Goddard, 1996).
Assisted Reproductive Technology
ROPA, or Reception of Oocytes from Partner, is a novel concept in assisted reproductive technology. This method allows lesbian couples to both participate biologically in the conception process. One partner provides the eggs while the other carries the embryo. This has been a pioneering event in several countries and is among the first of its kind globally. The technique has shown promise with successful pregnancies and births reported (Marina et al., 2010; Zeiler & Malmquist, 2014).
Microbiology and Disease Research
In microbiology, the ropA gene, found in bacteria like Streptococcus mutans, plays a crucial role in stress tolerance, competence development, and biofilm formation. Research shows that RopA-deficient mutants of S. mutans exhibit decreased tolerance to acid and oxidative stresses, impacting their virulence properties (Wen et al., 2005). Similarly, in Streptococcus pyogenes, ropA contributes to the secretion and processing of secreted cysteine proteinases, crucial for the pathogenicity of the bacteria (Lyon et al., 1998).
Optical Fiber Sensing and Communication
ROPA technology has significant applications in optical fiber sensing and communication. For example, research has successfully extended vibration sensing distances using ROPA, enhancing optical power significantly for Φ-OTDR (Phase-sensitive Optical Time Domain Reflectometer) systems (Yu et al., 2022). Additionally, studies have focused on optimizing configurations of Remote Optically Pumped Amplification (ROPA) units in long-span optical transmission systems, emphasizing their importance in communication technology (Xue-y, 2014).
Real-time Optimization in Process Control
In the field of process control, Real-time Optimization with Persistent Adaptation (ROPA) is a novel approach that integrates online parameter estimation in optimization cycles. This methodology has shown promise in enhancing economic performance and disturbance detection in various applications, such as the Williams–Otto reactor (Matias & Le Roux, 2018; Matias et al., 2021).
properties
IUPAC Name |
(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-8-(hydroxymethyl)-4,17-dimethyl-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O6/c1-16(2)26-12-18(4)28-21(11-20(15-29)13-25(31)22(28)10-17(3)23(25)30)24(26)32-27(33-26,34-28)14-19-8-6-5-7-9-19/h5-11,18,21-22,24,29,31H,1,12-15H2,2-4H3/t18-,21+,22-,24-,25-,26-,27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKXTXJQZGIKQZ-WAGMVDSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)CO)O)C)OC(O3)(O2)CC6=CC=CC=C6)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)CO)O)C)O[C@](O3)(O2)CC6=CC=CC=C6)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973441 | |
Record name | 2-Benzyl-6a-hydroxy-5-(hydroxymethyl)-8,10-dimethyl-11a-(prop-1-en-2-yl)-3a,3b,6,6a,9a,10,11,11a-octahydro-2H,7H-2,9b-epoxyazuleno[4',5':5,6]benzo[1,2-d][1,3]dioxol-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ropa | |
CAS RN |
57852-42-3 | |
Record name | (2S,3aR,3bS,6aR,9aR,9bR,10R,11aR)-3a,3b,6,6a,9a,10,11,11a-Octahydro-6a-hydroxy-5-(hydroxymethyl)-8,10-dimethyl-11a-(1-methylethenyl)-2-(phenylmethyl)-7H-2,9b-epoxyazuleno[5,4-e]-1,3-benzodioxol-7-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57852-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ROP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057852423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzyl-6a-hydroxy-5-(hydroxymethyl)-8,10-dimethyl-11a-(prop-1-en-2-yl)-3a,3b,6,6a,9a,10,11,11a-octahydro-2H,7H-2,9b-epoxyazuleno[4',5':5,6]benzo[1,2-d][1,3]dioxol-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-Resiniferatoxin : 4-hydroxy-3-methoxy-benzeneacetic acid [(2S,3aR,3bS,6aR,9aR,9bR,10R,11aR)-3a,3b,6,6a,9a,10,11,11a-octahydro-6a-hydroxy-8,10-dimethyl-11a-(1-methylethenyl)-7-oxo-2-(phenylmethyl)-7H-2,9b-epoxyazuleno[5,4-e]-1,3-benzodioxol-5-yl]methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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